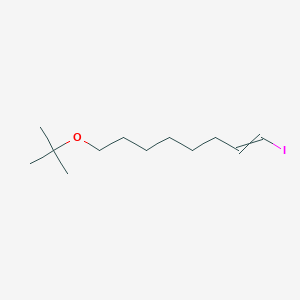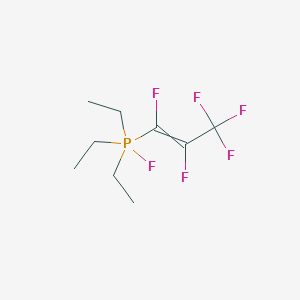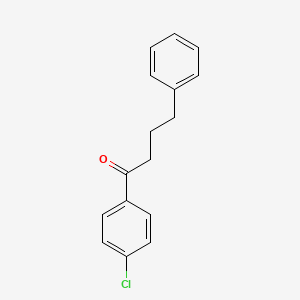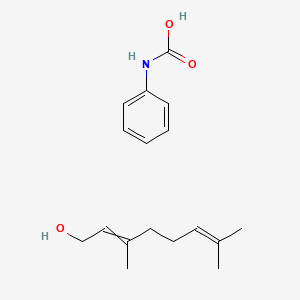![molecular formula C13H15ClN2O B14283805 4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole CAS No. 152029-82-8](/img/structure/B14283805.png)
4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole is an organic compound that features an imidazole ring substituted with a 4-chlorobenzyloxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole typically involves a multi-step process:
Formation of 4-chlorobenzyloxypropyl bromide: This can be achieved by reacting 4-chlorobenzyl alcohol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
N-alkylation of imidazole: The 4-chlorobenzyloxypropyl bromide is then reacted with imidazole in the presence of a strong base like sodium hydride to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding alcohols or ketones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
Oxidation: Formation of this compound-2-carbaldehyde.
Reduction: Formation of 4-[3-(4-chlorobenzyloxy)propyl]-1H-imidazoline.
Substitution: Formation of 4-[3-(4-azidobenzyloxy)propyl]-1H-imidazole.
Scientific Research Applications
4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The chlorobenzyloxy group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-Methoxybenzyloxy)propyl]-1H-imidazole
- 4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole
- 4-[3-(4-Nitrobenzyloxy)propyl]-1H-imidazole
Uniqueness
4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the benzyl group.
Properties
CAS No. |
152029-82-8 |
|---|---|
Molecular Formula |
C13H15ClN2O |
Molecular Weight |
250.72 g/mol |
IUPAC Name |
5-[3-[(4-chlorophenyl)methoxy]propyl]-1H-imidazole |
InChI |
InChI=1S/C13H15ClN2O/c14-12-5-3-11(4-6-12)9-17-7-1-2-13-8-15-10-16-13/h3-6,8,10H,1-2,7,9H2,(H,15,16) |
InChI Key |
GQWRMYJSYXEICO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COCCCC2=CN=CN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)
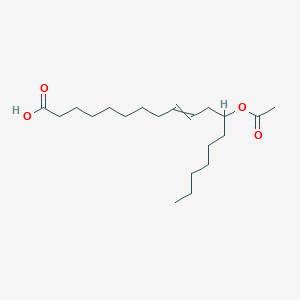


![lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene](/img/structure/B14283751.png)
![1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14283756.png)
